molecular formula C14H9BrClN3OS2 B2849704 N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea CAS No. 339114-00-0

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea

Cat. No.: B2849704
CAS No.: 339114-00-0
M. Wt: 414.72
InChI Key: DLABTXPDYBHNCW-UHFFFAOYSA-N
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Description

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring a thiazole ring and a urea moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The thiazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Urea Formation: The brominated thiazole is reacted with 4-chlorophenyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its chemical properties and reactivity.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted thiazole derivatives, while hydrolysis would produce amines and carbon dioxide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-Thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea: Similar structure but lacks the bromine atom.

    N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-methylphenyl)urea: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

The presence of both bromine and chlorine atoms in N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea may confer unique chemical reactivity and biological activity compared to its analogs. These differences could be exploited in various applications, making this compound a valuable subject for further research.

Properties

IUPAC Name

1-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3OS2/c15-10-5-6-21-12(10)11-7-22-14(18-11)19-13(20)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABTXPDYBHNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=CS3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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